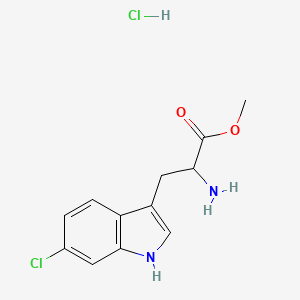

methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride

Description

Methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride is a synthetic indole derivative characterized by a 6-chloro substitution on the indole ring and a propanoate ester side chain linked to an amino group. Its molecular formula is C₁₂H₁₄ClN₂O₂·HCl, with an estimated molecular weight of 297.17 g/mol. This compound is likely synthesized via esterification of the corresponding amino acid using thionyl chloride and methanol, a method analogous to the preparation of (S)-methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride described in . The chlorine substituent and ester functional group confer distinct physicochemical properties, making it relevant for pharmaceutical research, particularly as a precursor for prodrugs or bioactive molecules.

Properties

Molecular Formula |

C12H14Cl2N2O2 |

|---|---|

Molecular Weight |

289.15 g/mol |

IUPAC Name |

methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C12H13ClN2O2.ClH/c1-17-12(16)10(14)4-7-6-15-11-5-8(13)2-3-9(7)11;/h2-3,5-6,10,15H,4,14H2,1H3;1H |

InChI Key |

PIVQJJKOYKVJNE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Step-by-Step Process

Reaction Mechanism

The mechanism proceeds as follows:

- Deprotonation of Indole : The base removes a proton from the nitrogen atom in the indole ring, generating a nucleophilic species.

- Nucleophilic Substitution : The nucleophilic indole attacks the electrophilic carbon attached to bromine in methyl 2-amino-3-bromopropanoate, displacing bromide.

- Formation of Hydrochloride Salt : The product is treated with hydrochloric acid to yield this compound as a stable salt form.

Optimization Parameters

Key Considerations

- Choice of Base : Sodium hydride provides strong deprotonation but must be handled carefully due to its reactivity with moisture.

- Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

- Temperature Control : Maintaining an optimal temperature (~80–100°C) ensures efficient substitution without side reactions.

Yields

Typical yields for this reaction range from moderate to high (~70–90%), depending on reaction conditions and purity of starting materials.

Alternative Synthetic Approaches

While the method described above is standard, variations exist:

-

- Use of phase-transfer catalysts can enhance reaction efficiency by improving solubility of reactants in nonpolar solvents.

-

- Protecting groups on amino or hydroxyl functionalities may be employed if side reactions are anticipated.

Summary Table

| Parameter | Typical Value/Condition |

|---|---|

| Starting Materials | 6-Chloroindole, Methyl 2-amino-3-bromopropanoate |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | ~80–100°C |

| Acid for Salt Formation | Hydrochloric acid (HCl) |

| Yield | ~70–90% |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

Chemistry

Methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride serves as a crucial building block in the synthesis of more complex indole derivatives. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it valuable for developing new compounds with tailored properties.

Biology

Research has highlighted the potential biological activities of this compound, particularly its antiviral, anticancer, and antimicrobial properties. Studies indicate that the chloro substituent at the 6-position of the indole ring enhances its biological activity by improving lipophilicity, thus facilitating better membrane penetration.

Medicine

In medicinal chemistry, this compound is being investigated for its role in drug development. It shows promise in targeting specific biological pathways associated with various diseases. For instance, preclinical studies have suggested that it may inhibit certain enzymes involved in cancer metabolism, leading to reduced tumor growth.

Industrial Applications

The compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow it to be integrated into formulations for pharmaceuticals and agrochemicals, contributing to innovations in these sectors.

Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent through apoptosis induction mechanisms.

Antimicrobial Properties

Another research project focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting a potential role in developing new antibiotics.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to four structurally related indole derivatives (Table 1):

Table 1: Comparative Analysis of Structural Analogs

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. This could enhance interactions with biological targets through stronger dipole or π-stacking interactions.

- In contrast, the fluoro substituent () offers a balance between electronegativity and steric effects .

Side Chain Modifications and Bioactivity

- Ester vs. Carboxylic Acid: The propanoate ester in the target compound may act as a prodrug, hydrolyzing in vivo to release the carboxylic acid, akin to ester-to-acid conversion pathways observed in other indole derivatives . This contrasts with 2-(6-methyl-1H-indol-3-yl)acetic acid, which is directly ionized at physiological pH, limiting membrane permeability .

- Amine vs. Ester : The propan-1-amine side chain in ’s compound enhances water solubility due to protonation at physiological pH, whereas the ester group in the target compound prioritizes lipophilicity for tissue penetration .

Biological Activity

Methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClN₂O₂ |

| Molecular Weight | 289.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 17808-21-8 |

The compound features an indole structure with a chloro substituent at the 6-position, which is crucial for its biological activity. The presence of chlorine can enhance lipophilicity, thereby improving the compound's ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The indole ring system allows for binding to specific sites on proteins, potentially modulating their activity.

Potential Mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.

- Receptor Modulation: It could act as a ligand for certain receptors, influencing cellular responses and signaling cascades.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound possesses anticancer properties, particularly against various cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). For instance:

- Caco-2 Cells: The compound demonstrated a significant reduction in viability (39.8%) at specific concentrations (p < 0.001), indicating potent anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the chloro group is believed to enhance its effectiveness against drug-resistant strains of bacteria:

- Broad-Spectrum Activity: Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties .

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of this compound. Notable findings include:

-

Synthesis and Characterization:

- The compound is synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions.

- In Vitro Studies:

- Comparative Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.